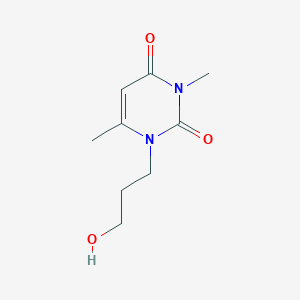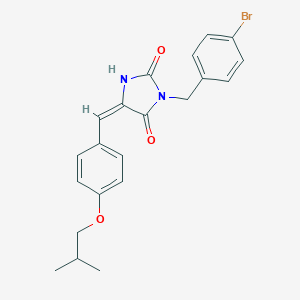
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione, also known as HDMP, is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. This compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Mecanismo De Acción
The mechanism of action of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and exhibit anti-inflammatory properties. In addition, 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its relatively low toxicity. It has also been shown to have a high selectivity for cancer cells, making it a potentially effective treatment for cancer. However, one of the limitations of using 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of more efficient synthesis methods for 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione. Another area of interest is the investigation of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione's potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione and its potential applications in the field of pharmacology.
Métodos De Síntesis
The synthesis of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 3,6-dimethyluracil with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in the field of pharmacology. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. In addition, 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Número CAS |
76889-80-0 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-(3-hydroxypropyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c1-7-6-8(13)10(2)9(14)11(7)4-3-5-12/h6,12H,3-5H2,1-2H3 |
Clave InChI |
VEAAHWZZKBBVEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCO)C |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B286288.png)
![2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286289.png)
![2-{(5E)-5-[2-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286290.png)
![3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B286291.png)

![Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B286295.png)
![propan-2-yl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286299.png)
![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286300.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286301.png)
![ethyl 5-(2-methoxyphenyl)-3-oxo-7-propyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286303.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286304.png)
![ethyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286306.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286308.png)
![ethyl 3-oxo-5,7-diphenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286309.png)